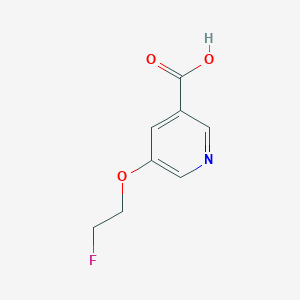
L-Arginyl-L-arginyl-L-lysyl-L-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginyl-L-arginyl-L-lysyl-L-arginine is a peptide composed of four amino acids: three arginine residues and one lysine residue. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-arginyl-L-lysyl-L-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (arginine) to the resin, followed by the stepwise addition of the remaining amino acids (arginine, lysine, and arginine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the compound is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology allows for the expression of the peptide in microbial systems, such as Escherichia coli, followed by purification using chromatographic methods. This approach can be more cost-effective and scalable compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Arginyl-L-arginyl-L-lysyl-L-arginine can undergo various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form nitric oxide (NO) or other reactive nitrogen species.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in the peptide can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or nitric oxide synthase (NOS) enzymes.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitric oxide (NO) and other nitrogen oxides.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
L-Arginyl-L-arginyl-L-lysyl-L-arginine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and interactions.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving nitric oxide production.
Medicine: Explored for its potential therapeutic effects, including wound healing, immune modulation, and cardiovascular health.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Arginyl-L-arginyl-L-lysyl-L-arginine is primarily related to its ability to produce nitric oxide (NO) through the oxidation of arginine residues. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. The peptide may also interact with specific receptors and enzymes, modulating their activity and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A single amino acid with similar nitric oxide-producing properties.
L-Arginyl-L-lysyl-L-arginine: A shorter peptide with comparable biological activities.
L-Arginyl-L-arginyl-L-arginine: Another peptide with a different sequence but similar functional groups.
Uniqueness
L-Arginyl-L-arginyl-L-lysyl-L-arginine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple arginine residues enhances its ability to produce nitric oxide and interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H50N14O5 |
|---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H50N14O5/c25-10-2-1-7-15(20(41)38-17(21(42)43)9-5-13-35-24(31)32)37-19(40)16(8-4-12-34-23(29)30)36-18(39)14(26)6-3-11-33-22(27)28/h14-17H,1-13,25-26H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
OCODLDKMMDGVIR-QAETUUGQSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)
![[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)
![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)


![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)
![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)



![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)

